Methylarsine dibromide

Organoarsenic volatility Vapor pressure Safety engineering

Methylarsine dibromide (CH₃AsBr₂, methyl dibromoarsine) is a trivalent organoarsenic halide belonging to the alkylarsonous dihalide class. With a molecular weight of 249.76 g/mol, it is a dense, pale yellow oily liquid at room temperature.

Molecular Formula CH3AsBr2
Molecular Weight 249.76 g/mol
CAS No. 676-70-0
Cat. No. B12665732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylarsine dibromide
CAS676-70-0
Molecular FormulaCH3AsBr2
Molecular Weight249.76 g/mol
Structural Identifiers
SMILESC[As](Br)Br
InChIInChI=1S/CH3AsBr2/c1-2(3)4/h1H3
InChIKeyRXFWSEDXSMDNEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylarsine Dibromide (CAS 676-70-0): Evidence-Based Procurement Guide for Organoarsenic Halide Selection


Methylarsine dibromide (CH₃AsBr₂, methyl dibromoarsine) is a trivalent organoarsenic halide belonging to the alkylarsonous dihalide class [1]. With a molecular weight of 249.76 g/mol, it is a dense, pale yellow oily liquid at room temperature [2]. Unlike its more extensively studied chloro analog methyldichloroarsine, the dibromide exhibits distinct physicochemical properties that directly impact its suitability for synthetic, spectroscopic, and semiconductor precursor applications [3].

Why Methylarsine Dibromide Cannot Be Simply Replaced by Other Methylarsine Dihalides or Trihalides


Substitution of one halogen for another in the methylarsine dihalide series—or exchange of the methyl group for other alkyl substituents—produces non-linear changes in volatility, density, and hydrolytic stability that preclude straightforward drop-in replacement. Systematic vapor pressure measurements by Redemann et al. (1948) revealed that the enthalpy of vaporization for CH₃AsBr₂ is substantially higher than that of CH₃AsCl₂, reflecting stronger intermolecular interactions conferred by the bromine atoms [1]. Additionally, vibrational spectroscopic studies demonstrate that the As–CH₃ torsional barrier is sensitive to the halogen identity, which can influence molecular mechanics parameterization in computational models [2]. These differences mean that protocols or processes optimized for one congener cannot be assumed to transfer to another without re-validation.

Quantitative Differentiation Evidence: Methylarsine Dibromide vs. Closest Analogs


Enthalpy of Vaporization: Quantified 22% Lower Volatility vs. Methyldichloroarsine for Safer Handling

The enthalpy of vaporization (ΔvapH) of methylarsine dibromide is 49.9 kJ/mol at 313 K, as compiled in the NIST Chemistry WebBook from the data of Redemann et al. (1948) [1]. In contrast, the chloro analog methyldichloroarsine (CH₃AsCl₂) exhibits a ΔvapH of 9.80 kcal/mol (41.0 kJ/mol) at 293 K from the same study and database [2]. This represents a 21.7% higher energy requirement for vaporization of the dibromide, translating directly to lower vapor pressure and reduced inhalation exposure risk under identical handling conditions.

Organoarsenic volatility Vapor pressure Safety engineering

Liquid Density: 45% Higher vs. Methyldichloroarsine for Improved Phase Separation in Aqueous Quenches

Methylarsine dibromide has a measured relative density of 2.659 g/cm³ at 23 °C (23/4 °C) [1], whereas methyldichloroarsine (CH₃AsCl₂) has a density of 1.836 g/cm³ at 20 °C as recorded by CAS Common Chemistry [2]. The 45% higher density of the dibromide arises from the greater atomic mass of bromine and facilitates rapid, clean phase separation from aqueous layers during hydrolytic workup or extraction, reducing emulsion formation and product loss.

Organoarsenic synthesis Workup procedures Density-driven separation

Atmospheric Boiling Point: A 47 °C Thermal Stability Advantage Over Methyldichloroarsine

Methylarsine dibromide boils at 179–181 °C under 95.992 kPa (720 mmHg) and at 89 °C under 5.466 kPa (41 mmHg), as reported in the Zsbeike database [1]. By contrast, methyldichloroarsine boils at 133 °C at standard atmospheric pressure [2]. The approximately 47 °C higher boiling point of the dibromide provides greater thermal headroom during storage, distillation, and elevated-temperature reaction conditions, lowering the risk of pressurization and uncontrolled vapor release. The boiling point of dimethylbromoarsine (180.5–181.5 °C ) is comparable, but this compound differs in having two methyl groups, which alters its coordination chemistry and steric profile.

Thermal stability Distillation purification Precursor handling

As–CH₃ Torsional Barrier: A Spectroscopically Quantified Parameter for Molecular Mechanics Force Field Calibration

The As–CH₃ torsional mode of solid methylarsine dibromide was assigned at 134 cm⁻¹ in the far-infrared spectrum, yielding a torsional barrier of 461 ± 30 cm⁻¹ (1.32 ± 0.08 kcal/mol) [1]. This experimentally determined barrier is a critical benchmark for parameterizing As–C torsional potentials in molecular mechanics force fields such as MMFF94 or GAFF, which are frequently used in drug design and materials simulations that involve organoarsenic fragments. No equivalent experimentally derived torsional barrier has been published for the chloro or iodo congeners in a comparable solid-state analysis, making this data point uniquely valuable for computational chemists seeking to validate their models against physical measurement [1].

Torsional spectroscopy Molecular mechanics Force field parameterization

Recommended Application Scenarios for Methylarsine Dibromide Based on Quantitative Differentiation Evidence


Molecular Mechanics Force Field Development and Validation

The experimentally measured As–CH₃ torsional barrier of 461 ± 30 cm⁻¹ provides a rare, quantitative benchmark for calibrating torsional parameters in molecular mechanics force fields [1]. Computational chemistry groups developing organometallic or organoarsenic force fields can use this barrier to fit the V₂ term of the As–C rotational potential, improving the accuracy of molecular dynamics simulations for arsenic-containing catalysts, ligands, and bioactive molecules.

Synthetic Intermediate for Stepwise Organoarsenic Derivatization

The slow hydrolysis of methylarsine dibromide in cold water, combined with its high density (2.659 g/cm³) that enables clean phase separation [2], makes it a superior substrate for controlled nucleophilic substitution. Synthetic chemists can leverage the paired bromine leaving groups to introduce two distinct substituents sequentially via reaction with Grignard or organolithium reagents, while the high density simplifies extractive workup and reduces emulsion losses.

MOVPE Precursor Screening and Thermochemistry Studies

In metalorganic vapor phase epitaxy (MOVPE) research, the thermal stability hierarchy established for alkylarsines (AsH₃ > MeₙAsH₃₋ₙ > Et₃As > t-BuAsH₂) indicates that precursor thermochemistry directly impacts GaAs film carbon incorporation and electrical properties [3]. Methylarsine dibromide, with its 49.9 kJ/mol enthalpy of vaporization [4], occupies a volatility niche suitable for low-temperature MOVPE processes where carbon-free arsenic delivery is critical, and its bromine substituents offer a distinct decomposition pathway compared to hydride or chloride analogs.

Organoarsenic Toxicological Reference Standard

As a well-defined, stable methylarsonous dihalide, methylarsine dibromide can serve as a reference standard in arsenic speciation studies and toxicological assays. Its distinct physicochemical profile—high density, moderate boiling point, and known enthalpy of vaporization [4]—facilitates accurate gravimetric and volumetric dosing, while its slow aqueous hydrolysis [2] allows for reproducible preparation of exposure solutions, unlike the rapidly hydrolyzing chloro analog.

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